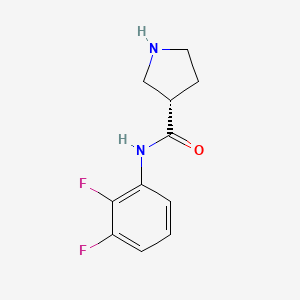![molecular formula C18H24N4O3S B7646659 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research for its potential as a therapeutic agent.
Mecanismo De Acción
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide works by binding to the DNA-binding domain of the p53 protein, stabilizing its structure and restoring its function in cancer cells. This leads to the activation of downstream signaling pathways that induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to increase the expression of genes involved in DNA repair and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide is its specificity for the p53 protein, which makes it a valuable tool for studying the role of p53 in cancer biology. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide. One area of interest is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of interest is the investigation of the effects of this compound on other signaling pathways involved in cancer biology. Additionally, the potential use of this compound in combination with other cancer therapies is an area of active research.
Métodos De Síntesis
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with cyclohexylmethylamine, followed by the reaction of the resulting compound with pyrazole-1-acetic acid. The final product is obtained through the reaction of the resulting intermediate with methylsulfonyl chloride. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to restore the function of the tumor suppressor protein p53 in cancer cells that have lost its function. This can lead to the induction of cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Propiedades
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21(16-6-3-2-4-7-16)26(24,25)17-10-8-15(9-11-17)20-18(23)14-22-13-5-12-19-22/h5,8-13,16H,2-4,6-7,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVVKGRKNGWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7646578.png)
![3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7646591.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]acetamide](/img/structure/B7646617.png)

![(1S)-2-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamino]-1-(4-methylphenyl)ethanol](/img/structure/B7646629.png)
![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)


![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)